3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one
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Overview
Description
3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one is an organic compound that features a pyran ring substituted with benzyloxy and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyloxy-substituted pyranone with a chloromethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted pyranones.
Substitution: Azido or thio-substituted pyranones.
Scientific Research Applications
3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(chloromethyl)benzene: Similar structure but with a benzene ring instead of a pyran ring.
Chloromethyl methyl ether: Contains a chloromethyl group but lacks the benzyloxy and pyranone components.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)-4H-pyran-4-one is unique due to the combination of its benzyloxy and chloromethyl groups on a pyranone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
61049-73-8 |
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Molecular Formula |
C13H11ClO3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C13H11ClO3/c14-6-11-8-16-9-12(13(11)15)17-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
XIPLOYMZLWMLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC=C(C2=O)CCl |
Origin of Product |
United States |
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